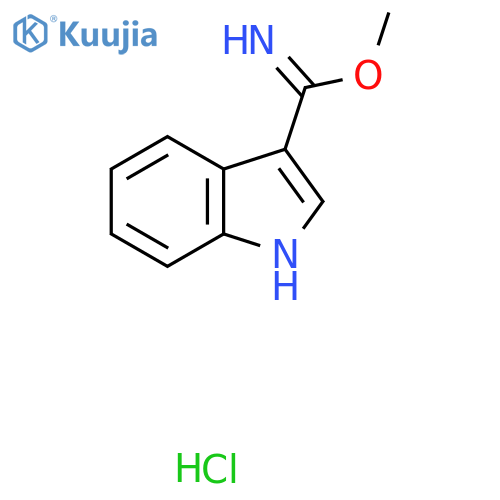

Cas no 74862-25-2 (methyl 1H-indole-3-carboximidoate hydrochloride)

methyl 1H-indole-3-carboximidoate hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-3-carboximidic acid, methyl ester, monohydrochloride

- Methyl 1H-indole-3-carboximidoate hydrochloride

- CID 136981415

- methyl 1H-indole-3-carboximidoate hydrochloride

-

- MDL: MFCD28505156

- インチ: 1S/C10H10N2O.ClH/c1-13-10(11)8-6-12-9-5-3-2-4-7(8)9;/h2-6,11-12H,1H3;1H

- InChIKey: NSEKEFFTCYQFER-UHFFFAOYSA-N

- ほほえんだ: Cl.O(C)C(C1=CNC2C=CC=CC=21)=N

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 205

- トポロジー分子極性表面積: 48.9

methyl 1H-indole-3-carboximidoate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M239475-250mg |

Methyl 1H-indole-3-carboximidoate hydrochloride |

74862-25-2 | 250mg |

$ 275.00 | 2022-06-04 | ||

| abcr | AB417500-1 g |

Methyl 1H-indole-3-carboximidoate hydrochloride |

74862-25-2 | 1g |

€322.50 | 2023-04-24 | ||

| TRC | M239475-1000mg |

Methyl 1H-indole-3-carboximidoate hydrochloride |

74862-25-2 | 1g |

$ 720.00 | 2022-06-04 | ||

| abcr | AB417500-5 g |

Methyl 1H-indole-3-carboximidoate hydrochloride |

74862-25-2 | 5g |

€907.00 | 2023-04-24 | ||

| abcr | AB417500-1g |

Methyl 1H-indole-3-carboximidoate hydrochloride; . |

74862-25-2 | 1g |

€317.00 | 2025-03-19 | ||

| abcr | AB417500-500 mg |

Methyl 1H-indole-3-carboximidoate hydrochloride |

74862-25-2 | 500MG |

€254.60 | 2022-08-31 | ||

| abcr | AB417500-500mg |

Methyl 1H-indole-3-carboximidoate hydrochloride; . |

74862-25-2 | 500mg |

€269.00 | 2025-03-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741941-1g |

Methyl 1h-indole-3-carbimidate hydrochloride |

74862-25-2 | 98% | 1g |

¥2429.00 | 2024-07-28 | |

| TRC | M239475-500mg |

Methyl 1H-indole-3-carboximidoate hydrochloride |

74862-25-2 | 500mg |

$ 450.00 | 2022-06-04 | ||

| abcr | AB417500-5g |

Methyl 1H-indole-3-carboximidoate hydrochloride; . |

74862-25-2 | 5g |

€877.00 | 2025-03-19 |

methyl 1H-indole-3-carboximidoate hydrochloride 関連文献

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

4. Caper tea

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

methyl 1H-indole-3-carboximidoate hydrochlorideに関する追加情報

Comprehensive Overview of Methyl 1H-Indole-3-Carboximidoate Hydrochloride (CAS 74862-25-2)

Methyl 1H-indole-3-carboximidoate hydrochloride (CAS 74862-25-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, often referred to in scientific literature by its CAS number 74862-25-2, belongs to the indole derivative family, which is widely recognized for its bioactive potential. The indole core is a privileged scaffold in medicinal chemistry, making derivatives like methyl 1H-indole-3-carboximidoate hydrochloride valuable for drug discovery and development.

In recent years, the demand for indole-based compounds has surged, driven by their versatility in synthesizing novel therapeutics. Researchers are particularly interested in CAS 74862-25-2 due to its potential role as an intermediate in the synthesis of more complex molecules. For instance, the methyl ester and hydrochloride salt functionalities in this compound enhance its solubility and stability, making it suitable for various experimental conditions. These properties align with current trends in green chemistry and sustainable synthesis, where efficiency and environmental considerations are paramount.

The compound’s molecular structure features an indole ring substituted at the 3-position with a carboximidoate group, which is esterified with a methyl group. This configuration allows for diverse chemical modifications, enabling researchers to explore its applications in drug design and material science. Notably, the hydrochloride salt form improves its handling characteristics, a critical factor for laboratory use. As the pharmaceutical industry continues to seek innovative building blocks, methyl 1H-indole-3-carboximidoate hydrochloride stands out as a promising candidate.

One of the most frequently searched topics related to this compound is its synthetic route. Scientists and chemists often inquire about optimized protocols for producing CAS 74862-25-2 with high yield and purity. Recent advancements in catalytic methods and microwave-assisted synthesis have streamlined its preparation, reducing reaction times and improving efficiency. These developments are particularly relevant to researchers working on high-throughput screening and combinatorial chemistry, where rapid access to diverse compounds is essential.

Another area of interest is the biological activity of indole derivatives. While methyl 1H-indole-3-carboximidoate hydrochloride itself may not be a drug, its structural motifs are prevalent in molecules with antimicrobial, anti-inflammatory, and anticancer properties. This has led to increased scrutiny of its potential as a pharmacophore in drug development. For example, indole-based compounds are being investigated for their role in neurological disorders and metabolic diseases, aligning with global health priorities.

From a commercial perspective, the availability of CAS 74862-25-2 is critical for academic and industrial laboratories. Suppliers often highlight its high purity grade and batch consistency, which are vital for reproducible research. The compound’s storage conditions and handling precautions are also common queries, reflecting the growing emphasis on laboratory safety and regulatory compliance. As such, manufacturers provide detailed technical data sheets to ensure proper usage.

In summary, methyl 1H-indole-3-carboximidoate hydrochloride (CAS 74862-25-2) is a compound of significant scientific and industrial relevance. Its structural features, synthetic accessibility, and potential applications in drug discovery make it a subject of ongoing research. As the scientific community continues to explore indole chemistry, this compound will likely remain a key player in advancing medicinal chemistry and materials science.

74862-25-2 (methyl 1H-indole-3-carboximidoate hydrochloride) 関連製品

- 2171196-20-4(3-(2R,3S)-3-(benzyloxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

- 2138544-91-7(1-[1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl]methanamine)

- 60833-12-7(2H-Pyran-2,5(6H)-dione,dihydro-)

- 869079-54-9(7'-(3-methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione)

- 132369-07-4(1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole)

- 1708274-88-7((5-cyclopropyl-1H-1,2,4-triazol-3-yl)-(4-methoxyphenyl)methanamine)

- 22308-09-4(1,1-Cyclobutanedimethanol,1,1-bis(4-methylbenzenesulfonate))

- 29109-77-1(Acetamide,N-1,2-benzisothiazol-3-yl-)

- 69104-99-0((Trifluoromethoxy)acetic acid methyl ester)

- 1805321-19-0(2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride)